molecular formula C18H13F3N4O4S B2768409 5-methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide CAS No. 338794-77-7

5-methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2768409
CAS No.: 338794-77-7
M. Wt: 438.38
InChI Key: LPIIJWCALISEMX-VOTSOKGWSA-N
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Description

5-methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide is a complex organic compound that features a thiazole ring, an isoxazole ring, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist . The specific pathways involved depend on the biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide is unique due to its combination of a thiazole ring, an isoxazole ring, and a trifluoromethoxy group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

5-methyl-N-(1,3-thiazol-2-yl)-3-[(E)-3-[4-(trifluoromethoxy)anilino]prop-2-enoyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O4S/c1-10-14(16(27)24-17-23-8-9-30-17)15(25-29-10)13(26)6-7-22-11-2-4-12(5-3-11)28-18(19,20)21/h2-9,22H,1H3,(H,23,24,27)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIIJWCALISEMX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)C=CNC2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C(=O)/C=C/NC2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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